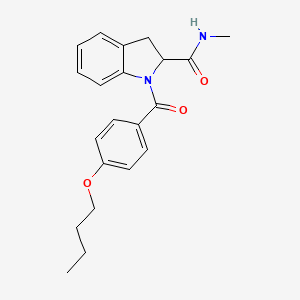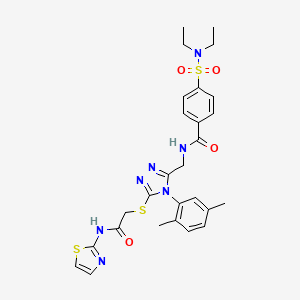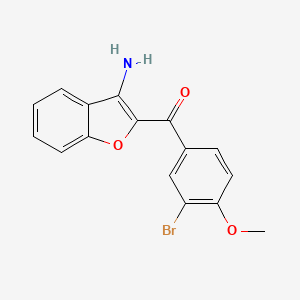
2-(3-chlorophenyl)-N'-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenyl)-N'-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide is a compound of interest due to its structural complexity and potential biological activity. While this specific compound's detailed analysis is scarce, related hydrazide and acetohydrazide derivatives have been synthesized and evaluated for various biological activities, demonstrating the significance of such structures in medicinal chemistry.
Synthesis Analysis
The synthesis of related acetohydrazide compounds typically involves multistep reactions, starting from basic precursors such as indole-3-carbaldehyde, chloro ethyl acetate, or similar starting materials. These procedures may include condensation reactions, the formation of Schiff bases, and further modifications to introduce the desired substituents. For instance, the synthesis of a series of acetohydrazide derivatives was achieved through reactions involving anhydrous K2CO3, aniline, and acetic acid under specific conditions to yield the target compounds (S. Muralikrishna et al., 2014).
Molecular Structure Analysis
The molecular structure of acetohydrazide derivatives can be characterized by various spectroscopic techniques, including 1H NMR, 13C NMR, Mass, IR, and sometimes X-ray crystallography. These analyses reveal the configuration of the compounds and the presence of specific functional groups contributing to their chemical behavior and biological activity.
Chemical Reactions and Properties
Acetohydrazide compounds can undergo various chemical reactions, including cyclization, Schiff base formation, and reactions with electrophilic or nucleophilic reagents to produce novel heterocyclic compounds. These reactions are often influenced by the nature of the substituents present in the molecule. For example, compounds derived from acetohydrazide showed activity in forming Schiff bases with improved yields, indicating their reactivity towards forming more complex structures (A. Rehman et al., 2016).
科学的研究の応用
Chlorophenyl Compounds
Chlorophenols, which include the chlorophenyl group, are evaluated for their environmental impact, particularly in aquatic environments. Chlorophenols are known to exhibit moderate toxic effects to mammalian and aquatic life, with toxicity to fish upon long-term exposure being considerable in certain cases. However, when an adapted microflora capable of biodegrading these compounds is present, their persistence is low. The organoleptic effect of chlorophenols is a notable feature (Krijgsheld & Gen, 1986). Furthermore, chlorophenols, including chlorophenyl compounds, have been identified as significant precursors of dioxins in thermal processes like Municipal Solid Waste Incineration (MSWI) (Peng et al., 2016).
Indolyl Compounds
The indolic structure, another component of the compound , is found in many metabolites, with increasing interest in its applications. Indolic structure metabolites like indole-3-acetic acid, indole-3-propionic acid, and tryptamine are formed through gut bacteria and are associated with several non-infection diseases. Deviations in the concentration of these indolic compounds in the blood are noted in cardiovascular, brain, or gastrointestinal diseases (Beloborodova et al., 2020).
特性
IUPAC Name |
2-(3-chlorophenyl)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-11-5-3-4-10(8-11)9-14(21)19-20-15-12-6-1-2-7-13(12)18-16(15)22/h1-8,18,22H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOOJPRNXVXWQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-N'-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[1-(4-Methylphenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2484344.png)
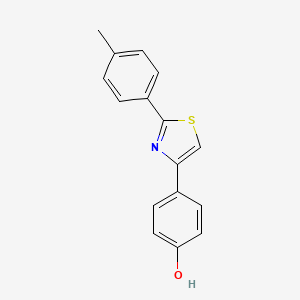
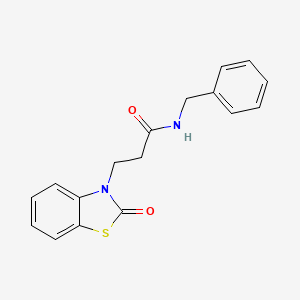
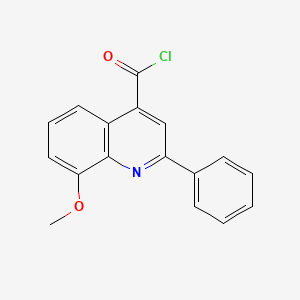

![N-(3-acetylphenyl)-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2484354.png)

